methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate
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Overview
Description
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is an organic compound with a complex structure It is characterized by the presence of a nitro group, an ester group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the 5-position.
Amidation: The nitro-substituted methyl benzoate is then reacted with 1-methylbutylamine to form the amide linkage.
Esterification: Finally, the ester group is introduced through a reaction with methanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Substitution: Nucleophiles such as amines or thiols
Major Products
Reduction: Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-aminobenzoate
Hydrolysis: 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoic acid and methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amide and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate
- Methyl 3-{[(1-methylbutyl)amino]carbonyl}-4-nitrobenzoate
Uniqueness
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is unique due to the specific positioning of the nitro group and the nature of the amide linkage. These structural features influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
methyl 3-nitro-5-(pentan-2-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-5-9(2)15-13(17)10-6-11(14(18)21-3)8-12(7-10)16(19)20/h6-9H,4-5H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORNFVRCBGZSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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